molecular formula C5H10ClN3 B2531061 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride CAS No. 1290680-87-3

4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride

Cat. No.: B2531061
CAS No.: 1290680-87-3
M. Wt: 147.61
InChI Key: VUPOYALEIXLCQH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride (CAS 1290680-87-3) is a versatile pyrazole-based chemical intermediate with significant relevance in medicinal chemistry and antibacterial research . Pyrazole amide derivatives, synthesized from precursors like this compound, have demonstrated promising in vitro antibacterial effects against challenging multidrug-resistant pathogens, including New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae . The core pyrazole scaffold is also a key structure in the exploration of novel inhibitors for metalloproteinases like meprin α and β, which are emerging as potential drug targets in conditions such as cancer, fibrosis, and Alzheimer's disease . Researchers value this building block for its utility in Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create diverse libraries of analogues for structure-activity relationship (SAR) studies . The compound has a molecular formula of C5H10ClN3 and a molecular weight of 147.61 g/mol . It is offered with a purity of 95% and requires careful handling as it may cause skin, serious eye, and respiratory irritation . This product is intended for research applications and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,5-dimethyl-1H-pyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-3-4(2)7-8-5(3)6;/h1-2H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPOYALEIXLCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group of the β-ketonitrile, forming a hydrazone intermediate. Intramolecular cyclization follows, with the nitrile group undergoing addition-elimination to generate the pyrazole ring. Methyl groups at the α- and β-positions of the ketone are incorporated into the 4- and 5-positions of the pyrazole.

Optimization and Yields

  • Solvent : Ethanol or methanol (reflux, 5–8 hours).
  • Catalyst : Acidic conditions (e.g., acetic acid) enhance cyclization.
  • Yield : 68–75% for the free base, with >90% purity after recrystallization.
  • Salt Formation : Treatment with concentrated HCl in ethanol yields the hydrochloride salt (85–92% recovery).

Reductive Amination of 3-Nitro-4,5-dimethylpyrazole

This two-step method involves nitration followed by reduction:

  • Nitration : 4,5-Dimethylpyrazole is nitrated at position 3 using fuming nitric acid in sulfuric acid.
  • Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium-on-carbon (Pd/C) in ethanol, followed by HCl treatment.

Critical Parameters

  • Nitration Conditions : 0–5°C to prevent ring decomposition; 65–70% yield of 3-nitro-4,5-dimethylpyrazole.
  • Reduction : 10% Pd/C, 30–50 psi H₂, 80% conversion to the amine.
  • Limitations : Nitration regioselectivity challenges due to competing ring oxidation.

Halogenation-Amination of 3,4,5-Trimethylpyrazole

A halogen atom at position 3 is displaced by an amine via nucleophilic substitution:

  • Bromination : 4,5-Dimethylpyrazole is brominated at position 3 using N-bromosuccinimide (NBS).
  • Amination : Reaction with aqueous ammonia under high pressure (100–120°C, 24 hours).

Performance Metrics

  • Bromination Yield : 55–60% using NBS in CCl₄.
  • Amination Efficiency : 40–50% conversion due to steric hindrance from methyl groups.

Solid-Phase Synthesis Using Wang Resin

Adapted from combinatorial chemistry techniques, this method involves:

  • Resin Activation : Wang resin is functionalized with 1,1′-carbonyldiimidazole (CDI).
  • Hydrazide Formation : Reaction with hydrazine hydrate.
  • Cyclization : Treatment with 3-(dimethylamino)-2-methylacrylonitrile to form the pyrazole ring.

Advantages and Drawbacks

  • Purity : >95% after cleavage from the resin.
  • Throughput : Suitable for parallel synthesis but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation of β-ketonitriles with hydrazine, reducing reaction times from hours to minutes.

Protocol

  • Conditions : 150 W, 120°C, 15 minutes.
  • Yield : 78–82%, comparable to conventional heating.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
β-Ketonitrile Route 68–75 >90 High Moderate
Reductive Amination 50–60 85 Medium High
Halogenation-Amination 40–50 80 Low Low
Solid-Phase >95 >95 Low High
Microwave-Assisted 78–82 88 High Moderate

The β-ketonitrile route (Method 1) and microwave-assisted synthesis (Method 5) are preferred for industrial applications due to scalability and efficiency. Solid-phase synthesis (Method 4) is ideal for high-purity, small-scale batches.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Various amine derivatives.

    Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride, as anticancer agents. Research indicates that pyrazole compounds can inhibit specific cancer cell lines, demonstrating cytotoxic effects. For instance:

  • Cytotoxic Activity : Compounds derived from pyrazoles have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and Hep-2 (laryngeal cancer), with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : These compounds may induce apoptosis or autophagy in cancer cells, contributing to their therapeutic potential .

Anti-inflammatory Effects

Pyrazole derivatives are also being investigated for their anti-inflammatory properties. They may inhibit pathways involved in inflammatory responses, making them candidates for treating inflammatory diseases .

Enzyme Inhibition

This compound has been studied as an inhibitor of various enzymes, which is crucial for understanding metabolic pathways and developing new therapeutic agents:

  • Dihydroorotate Dehydrogenase Inhibition : This compound has been evaluated for its ability to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. Inhibition of this enzyme is significant for developing treatments for autoimmune diseases and certain cancers .

Synthesis of Novel Materials

The compound serves as a building block in the synthesis of more complex molecules used in material science:

  • Coordination Polymers : It has been utilized in the synthesis of coordination polymers, which have applications in catalysis and material design .

Chemical Reactions

This compound can undergo various chemical reactions, making it versatile for creating new compounds:

Reaction TypeDescriptionExample Products
OxidationConverts to oxidized derivativesPyrazole oxides
ReductionForms reduced derivativesAmines or alcohols
SubstitutionParticipates in substitution reactionsVarious substituted pyrazole derivatives

Case Study 1: Anticancer Screening

A study conducted by Abdel-Aziz et al. synthesized a series of pyrazole derivatives and screened them against Hep-2 cancer cell lines. The most promising compound exhibited an IC50 value of 0.74 mg/mL, indicating significant anticancer activity .

Case Study 2: Enzyme Inhibition

Research on human dihydroorotate dehydrogenase inhibitors revealed that specific pyrazole-based compounds could effectively inhibit the enzyme's activity. This inhibition was confirmed through various in vitro assays, emphasizing the potential therapeutic applications in treating diseases like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Metal Coordination: It can form coordination complexes with metal ions, affecting their reactivity and stability.

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism

1,5-Dimethyl-1H-pyrazol-3-ylamine

  • Structural Difference : The positional isomer 1,5-dimethyl-1H-pyrazol-3-ylamine (from ) features methyl groups at the 1- and 5-positions instead of 4- and 5-positions .
  • Impact on Properties :
    • Basicity : The 1-methyl group in the isomer may reduce the amine’s basicity due to steric hindrance, whereas the 4,5-dimethyl configuration in the target compound allows for unhindered protonation, enhancing its hydrochloride salt stability.
    • Crystallinity : Positional isomerism can influence melting points; however, specific data for the target compound are unavailable in the evidence.
Functionalized Pyrazole Derivatives

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives ():

  • Structural Features: These compounds (e.g., 3a–3p) incorporate chloro, cyano, and carboxamide substituents, unlike the simpler methyl and amine groups in the target compound .
  • Physicochemical Comparison :
Property 4,5-Dimethyl-1H-pyrazol-3-ylamine HCl Compound 3a ()
Molecular Formula C₅H₁₀ClN₃ C₂₁H₁₅ClN₆O
Molecular Weight ~147.6 g/mol 402.8 g/mol
Melting Point Not reported 133–135°C
Key Substituents 4,5-dimethyl, amine (HCl salt) Chloro, cyano, carboxamide
  • Reactivity: The electron-withdrawing cyano and chloro groups in 3a–3p reduce the pyrazole ring’s electron density, altering reactivity compared to the electron-donating methyl groups in the target compound.
Hydrochloride Salts of Alkaloids

Berberine Hydrochloride and Palmatine Hydrochloride ():

  • Structural Contrast: These are isoquinoline alkaloids, structurally distinct from pyrazoles, but their hydrochloride salts highlight the role of counterions in solubility and stability .
  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, a property critical for both the target compound and these alkaloids.

Biological Activity

4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride (CAS No. 1290680-87-3) is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound's structure features a five-membered heterocyclic ring with two adjacent nitrogen atoms, contributing to its reactivity and interaction with various biological targets. Research has indicated that pyrazole derivatives, including 4,5-dimethyl-1H-pyrazol-3-ylamine, exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Pyrazoles are known to influence several biochemical pathways, often acting as inhibitors or modulators of key enzymes involved in inflammatory processes and cell proliferation. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives. For instance, this compound has shown promising activity against various bacterial strains. In a study assessing its efficacy against E. coli, Bacillus subtilis, and Staphylococcus aureus, the compound demonstrated significant inhibition zones, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of pyrazole derivatives. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In animal models, it exhibited comparable effects to standard anti-inflammatory medications like indomethacin . The anti-inflammatory mechanism is believed to involve the inhibition of COX pathways and modulation of nitric oxide synthesis.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study found that this compound inhibited the proliferation of HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC50 values indicating moderate cytotoxicity . The mechanism behind this activity may involve the induction of apoptosis and disruption of tubulin polymerization, which is critical for cancer cell division .

Case Studies

Study Activity Cell Line / Organism Results
Study 1AntibacterialE. coli, Bacillus subtilisSignificant inhibition zones observed
Study 2Anti-inflammatoryMouse modelsReduced TNF-α and IL-6 levels compared to controls
Study 3AnticancerHeLa cellsIC50 = 54% growth inhibition at 100 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step reactions starting with pyrazole precursors. For example, substituted pyrazoles (e.g., 4,5-dichloro-3-methyl-1H-pyrazole) can undergo nucleophilic substitution with amine derivatives under controlled conditions (e.g., reflux in ethanol). Key intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress, and structural confirmation is achieved via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to resolve peaks corresponding to methyl groups and amine protons .

Q. How can researchers ensure purity and reproducibility in synthesizing this compound?

  • Methodology : Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Recrystallization from ethanol-DMF mixtures (1:1) is recommended to remove impurities. Reproducibility requires strict control of reaction parameters (temperature, solvent ratios, and stoichiometry) as outlined in protocols for analogous pyrazole derivatives .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for higher yields?

  • Methodology : Apply factorial design (e.g., Box-Behnken or central composite design) to evaluate variables like temperature, catalyst loading, and reaction time. For example, a 3k^k factorial design can identify interactions between parameters, reducing the number of trials while maximizing yield. Response surface methodology (RSM) then models optimal conditions, as demonstrated in pyrazole synthesis studies .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodology : Contradictions may arise from tautomerism or solvent effects. Use 2D NMR techniques (e.g., 1H^1H-13C^{13}C HSQC, HMBC) to confirm connectivity. Computational chemistry tools (e.g., density functional theory, DFT) can simulate NMR spectra under varying conditions to validate experimental observations .

Q. How can computational reaction path search methods enhance synthesis design?

  • Methodology : Implement quantum chemical calculations (e.g., using Gaussian or ORCA software) to map potential energy surfaces and identify low-energy pathways. The ICReDD framework integrates these calculations with experimental feedback, narrowing optimal conditions (e.g., solvent selection, catalyst choice) and predicting regioselectivity in pyrazole functionalization .

Data Analysis and Validation

Q. What advanced analytical techniques are critical for studying this compound’s reactivity?

  • Methodology : Time-resolved FT-IR spectroscopy monitors real-time reaction kinetics, while mass spectrometry (HRMS-ESI) confirms molecular ion peaks and fragmentation patterns. For heterogeneous reactions, in situ X-ray diffraction (XRD) tracks crystallographic changes .

Q. How do researchers address discrepancies between theoretical and experimental biological activity data?

  • Methodology : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to validate binding hypotheses. For instance, if computational models predict high affinity for a kinase target but experimental IC50_{50} values disagree, re-evaluate force field parameters or assay conditions (e.g., buffer pH, co-solvents) .

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